4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that features a unique structure combining a pyrroloquinoline core with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic synthesisCommon reagents used in these reactions include sulfur, imidazole derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole moiety allows for nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, ultimately exerting the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: Shares the imidazole moiety but lacks the pyrroloquinoline core.
4-hydroxy-2-quinolone: Contains a quinoline core but differs in functional groups and overall structure.
Uniqueness
4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its combination of a pyrroloquinoline core with an imidazole moiety, providing distinct chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5,11,11-trimethyl-9-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C19H19N3O2S/c1-11-5-6-13-12(10-25-18-20-7-8-21(18)4)9-19(2,3)22-15(13)14(11)16(23)17(22)24/h5-9H,10H2,1-4H3 |
InChI Key |
REKPSJSTGIBBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)CSC4=NC=CN4C |
Origin of Product |
United States |
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